molecular formula C7H6BrN3 B1373441 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190322-18-9

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1373441
CAS No.: 1190322-18-9
M. Wt: 212.05 g/mol
InChI Key: SMKKFZYQAFGAIC-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is an organic compound with the molecular formula C7H6BrN3. It is a heterocyclic compound containing both pyrrole and pyridine rings, which are fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds as follows:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine in DMF.
  • Add N-bromosuccinimide to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration and purify it using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under appropriate conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Dehalogenated or hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct reactivity and biological activity. This combination allows for versatile modifications and the potential to target a wide range of biological pathways .

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKFZYQAFGAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696647
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-18-9
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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